molecular formula C13H20ClNO B5126873 N-[3-(3-chlorophenoxy)propyl]-1-butanamine

N-[3-(3-chlorophenoxy)propyl]-1-butanamine

Katalognummer B5126873
Molekulargewicht: 241.76 g/mol
InChI-Schlüssel: WHHOEMWVORQSAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(3-chlorophenoxy)propyl]-1-butanamine, also known as Buphenyl, is a drug used in the treatment of urea cycle disorders (UCD). UCDs are a group of rare genetic disorders that affect the liver's ability to remove ammonia from the body. Buphenyl works by providing an alternative pathway for ammonia removal in the body, reducing the risk of ammonia toxicity and improving the patient's quality of life. In

Wirkmechanismus

N-[3-(3-chlorophenoxy)propyl]-1-butanamine works by providing an alternative pathway for ammonia removal in the body. Normally, the liver converts ammonia into urea, which is then excreted in the urine. However, in patients with UCDs, this process is impaired, leading to a buildup of ammonia in the blood. N-[3-(3-chlorophenoxy)propyl]-1-butanamine is converted into phenylacetate and phenylacetylglutamine in the liver, which can then be excreted in the urine, providing an alternative pathway for ammonia removal.
Biochemical and Physiological Effects:
N-[3-(3-chlorophenoxy)propyl]-1-butanamine has been shown to significantly reduce ammonia levels in patients with UCDs. This can lead to improved neurological outcomes and reduced hospitalization rates. N-[3-(3-chlorophenoxy)propyl]-1-butanamine has also been shown to improve the metabolic status of patients with UCDs, reducing the risk of metabolic decompensation and improving overall quality of life.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(3-chlorophenoxy)propyl]-1-butanamine has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the metabolic pathways involved in UCDs. N-[3-(3-chlorophenoxy)propyl]-1-butanamine is also relatively safe and well-tolerated, making it suitable for use in animal models and clinical trials. However, N-[3-(3-chlorophenoxy)propyl]-1-butanamine has several limitations for lab experiments. It is a relatively expensive drug, which may limit its use in large-scale studies. N-[3-(3-chlorophenoxy)propyl]-1-butanamine also has a narrow therapeutic window, meaning that careful dosing is required to avoid toxicity.

Zukünftige Richtungen

There are several future directions for research on N-[3-(3-chlorophenoxy)propyl]-1-butanamine. One area of focus is the development of new drugs that can improve the efficacy and safety of N-[3-(3-chlorophenoxy)propyl]-1-butanamine. Another area of focus is the identification of new metabolic pathways involved in UCDs, which could lead to the development of new treatments for these rare disorders. Finally, there is a need for further research into the long-term effects of N-[3-(3-chlorophenoxy)propyl]-1-butanamine treatment, particularly in terms of its impact on neurological outcomes and quality of life.

Synthesemethoden

The synthesis of N-[3-(3-chlorophenoxy)propyl]-1-butanamine involves the reaction of 3-chlorophenol with 3-chloropropylamine in the presence of a base such as potassium carbonate. The resulting product is then reacted with butyraldehyde in the presence of a reducing agent such as sodium borohydride to obtain N-[3-(3-chlorophenoxy)propyl]-1-butanamine.

Wissenschaftliche Forschungsanwendungen

N-[3-(3-chlorophenoxy)propyl]-1-butanamine has been extensively studied for its efficacy in the treatment of UCDs. Clinical trials have shown that N-[3-(3-chlorophenoxy)propyl]-1-butanamine can significantly reduce ammonia levels in patients with UCDs, leading to improved neurological outcomes and reduced hospitalization rates. N-[3-(3-chlorophenoxy)propyl]-1-butanamine has also been studied for its potential use in the treatment of other metabolic disorders, such as phenylketonuria and maple syrup urine disease.

Eigenschaften

IUPAC Name

N-[3-(3-chlorophenoxy)propyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-2-3-8-15-9-5-10-16-13-7-4-6-12(14)11-13/h4,6-7,11,15H,2-3,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHOEMWVORQSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-chlorophenoxy)propyl]butan-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.